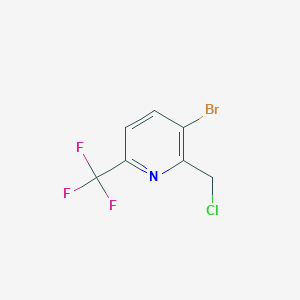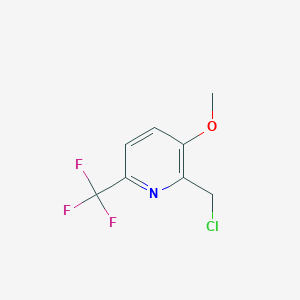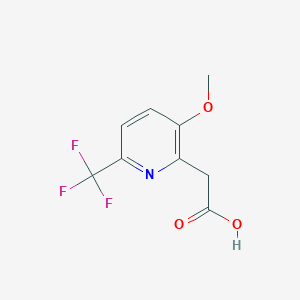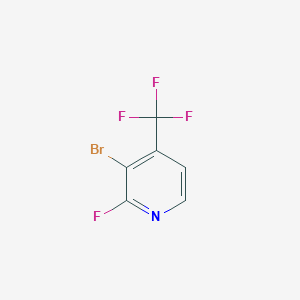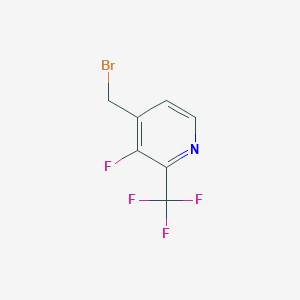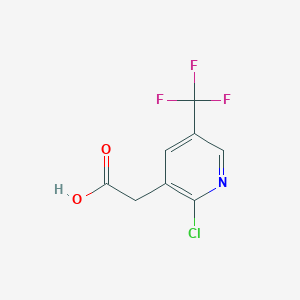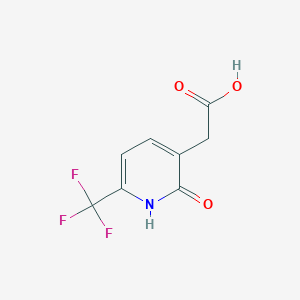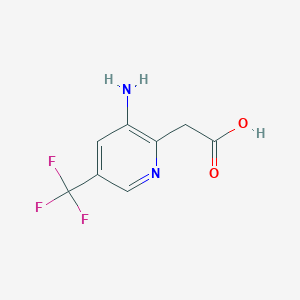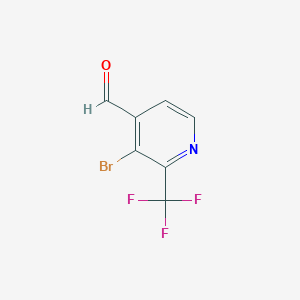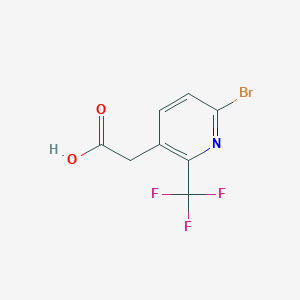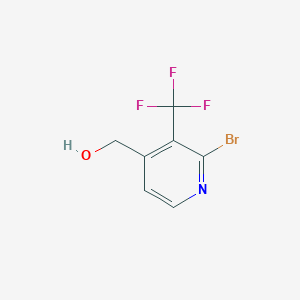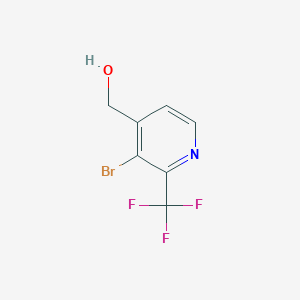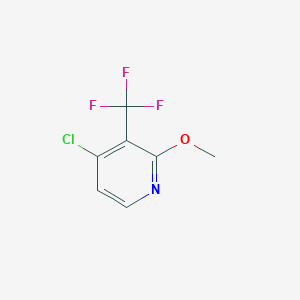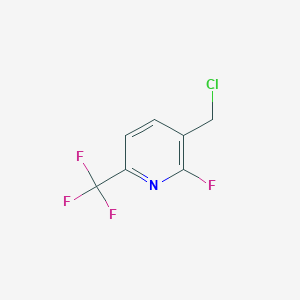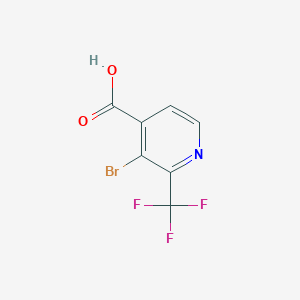
3-ブロモ-2-(トリフルオロメチル)イソニコチン酸
概要
説明
3-Bromo-2-(trifluoromethyl)isonicotinic acid is an organic compound with the molecular formula C7H3BrF3NO2 It is a derivative of isonicotinic acid, where the hydrogen atoms at positions 3 and 2 of the pyridine ring are substituted by a bromine atom and a trifluoromethyl group, respectively
科学的研究の応用
3-Bromo-2-(trifluoromethyl)isonicotinic acid has several applications in scientific research:
作用機序
Target of Action
3-Bromo-2-(trifluoromethyl)isonicotinic acid is a derivative of isonicotinic acid . It is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The primary target of this compound is the palladium catalyst used in the SM coupling reaction .
Mode of Action
In the SM coupling reaction, the compound interacts with the palladium catalyst in a process called transmetalation . This process involves the transfer of an organic group from boron to palladium . The compound, being a boron reagent, donates its organic group to the palladium catalyst .
Biochemical Pathways
The SM coupling reaction is a key step in many synthetic pathways, particularly in the synthesis of complex organic compounds . The reaction allows for the formation of carbon–carbon bonds under mild and functional group tolerant conditions . The compound, as a boron reagent, plays a crucial role in these pathways by facilitating the transmetalation process .
Result of Action
The result of the compound’s action in the SM coupling reaction is the formation of a new carbon–carbon bond . This bond formation is a critical step in the synthesis of many organic compounds .
生化学分析
Biochemical Properties
3-Bromo-2-(trifluoromethyl)isonicotinic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound has been shown to interact with various enzymes and proteins, influencing their activity and function. For example, it can act as an inhibitor or activator of specific enzymes, depending on the nature of the interaction. The bromine and trifluoromethyl groups contribute to the compound’s ability to form stable complexes with enzymes, thereby modulating their catalytic activity. Additionally, 3-Bromo-2-(trifluoromethyl)isonicotinic acid can bind to proteins, altering their conformation and affecting their biological activity .
Cellular Effects
The effects of 3-Bromo-2-(trifluoromethyl)isonicotinic acid on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate or inhibit specific signaling pathways, leading to changes in cellular responses. Moreover, 3-Bromo-2-(trifluoromethyl)isonicotinic acid can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell. These changes can have downstream effects on cellular metabolism, influencing the production and utilization of metabolites .
Molecular Mechanism
The molecular mechanism of action of 3-Bromo-2-(trifluoromethyl)isonicotinic acid involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and proteins, through non-covalent interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions. These binding interactions can lead to enzyme inhibition or activation, depending on the context. Additionally, 3-Bromo-2-(trifluoromethyl)isonicotinic acid can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their activity and altering the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-2-(trifluoromethyl)isonicotinic acid can change over time due to factors such as stability and degradation. This compound has been shown to be relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term studies have indicated that 3-Bromo-2-(trifluoromethyl)isonicotinic acid can have sustained effects on cellular function, with some effects persisting even after the compound has been removed from the experimental system .
Dosage Effects in Animal Models
The effects of 3-Bromo-2-(trifluoromethyl)isonicotinic acid in animal models vary with different dosages. At lower doses, this compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity or other adverse effects. Threshold effects have been observed, where a specific dosage is required to elicit a measurable biological response. Additionally, high doses of 3-Bromo-2-(trifluoromethyl)isonicotinic acid can result in toxic effects, such as organ damage or systemic toxicity, highlighting the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
3-Bromo-2-(trifluoromethyl)isonicotinic acid is involved in various metabolic pathways, interacting with specific enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have distinct biological activities. The interaction of 3-Bromo-2-(trifluoromethyl)isonicotinic acid with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites, thereby affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 3-Bromo-2-(trifluoromethyl)isonicotinic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes by transporters, facilitating its accumulation in specific cellular compartments. Additionally, binding proteins can sequester 3-Bromo-2-(trifluoromethyl)isonicotinic acid, influencing its localization and distribution within the cell. These interactions can affect the compound’s bioavailability and biological activity .
Subcellular Localization
The subcellular localization of 3-Bromo-2-(trifluoromethyl)isonicotinic acid is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its biological effects. The localization of 3-Bromo-2-(trifluoromethyl)isonicotinic acid can impact its activity and function, as different cellular compartments provide distinct microenvironments that can modulate the compound’s interactions with biomolecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(trifluoromethyl)isonicotinic acid typically involves the bromination and trifluoromethylation of isonicotinic acid derivatives. One common method includes the use of 2-trifluoromethyl-3-nitropyridine as a starting material. This compound undergoes bromination using bromine or a brominating agent under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of 3-Bromo-2-(trifluoromethyl)isonicotinic acid may involve large-scale bromination and trifluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions
3-Bromo-2-(trifluoromethyl)isonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the bromine or nitrogen atoms.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki–Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation and Reduction Reactions: Products vary depending on the specific redox conditions applied.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the pyridine ring with other aromatic systems.
類似化合物との比較
Similar Compounds
2-(Trifluoromethyl)isonicotinic acid: Similar structure but lacks the bromine atom, resulting in different reactivity and applications.
5-Bromo-2-(trifluoromethyl)isonicotinic acid:
Picolinic acid: An isomer of isonicotinic acid with different substitution patterns, leading to distinct chemical behavior and applications.
Uniqueness
3-Bromo-2-(trifluoromethyl)isonicotinic acid is unique due to the presence of both bromine and trifluoromethyl groups on the pyridine ring. This combination imparts specific electronic and steric properties, making it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications .
特性
IUPAC Name |
3-bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO2/c8-4-3(6(13)14)1-2-12-5(4)7(9,10)11/h1-2H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPUOEWGAHUJDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(=O)O)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


